molecular formula C19H16O2 B096202 (4-Hydroxyphenyl)diphenylmethanol CAS No. 15658-11-4

(4-Hydroxyphenyl)diphenylmethanol

Cat. No.: B096202
CAS No.: 15658-11-4
M. Wt: 276.3 g/mol
InChI Key: QEIRHBKKYVWAOM-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)diphenylmethanol, also known as 4-Hydroxytrityl Alcohol, is an organic compound with the molecular formula C19H16O2. It is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring, which is further connected to a diphenylmethanol structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Hydroxyphenyl)diphenylmethanol can be synthesized through several methods. One common approach involves the reaction of benzophenone with phenol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group of phenol attacks the carbonyl carbon of benzophenone, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxyphenyl)diphenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Hydroxyphenyl)diphenylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)diphenylmethanol involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The hydroxyl group plays a crucial role in these interactions, enabling the compound to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This property is particularly valuable in biological systems where oxidative stress is a concern.

Comparison with Similar Compounds

Uniqueness: (4-Hydroxyphenyl)diphenylmethanol is unique due to the presence of both a hydroxyl group and a diphenylmethanol structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-[hydroxy(diphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRHBKKYVWAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294656
Record name (4-Hydroxyphenyl)diphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15658-11-4
Record name 15658-11-4
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Record name (4-Hydroxyphenyl)diphenylmethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Hydroxyphenyl)diphenylmethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the crystal structure of (4-hydroxyphenyl)diphenylmethanol influence its dehydration reaction?

A1: The crystal structure of this compound plays a crucial role in its solid-state dehydration to form diphenylquinomethane (fuchsone). While the related compound (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol exhibits a crystal structure with cross-linked double chains held by a "square" of four hydrogen-bonded hydroxyl groups [], this compound displays a slightly altered arrangement. This difference in arrangement limits the hydrogen bonding network to only three hydroxyl groups within a set of four molecules []. This subtle variation in crystal packing directly impacts the ease of dehydration in the solid state.

Q2: Are there any structural similarities between this compound and its derivative, (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol, despite the differences in their hydrogen bonding networks?

A2: Yes, despite the variation in hydrogen bonding patterns, the relative positions of four molecules in both this compound and (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol share some similarities []. This suggests that the overall molecular shape and packing arrangement retain some common features, even if specific intermolecular interactions are altered. Further investigation into these structural similarities can provide insights into the factors governing the crystal packing and solid-state reactivity of these compounds.

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